molecular formula C20H20N2O3 B3140765 Ethyl 2-[4-(3-methylbenzyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate CAS No. 478041-08-6

Ethyl 2-[4-(3-methylbenzyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate

Cat. No. B3140765
CAS RN: 478041-08-6
M. Wt: 336.4 g/mol
InChI Key: SWCRNFYJYTYWFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[4-(3-methylbenzyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate is a chemical compound with the molecular formula C20H20N2O3 . It has a molar mass of 336.38 .


Molecular Structure Analysis

The molecular structure of this compound is complex, as indicated by its IUPAC name and molecular formula. The InChI code for this compound is 1S/C20H20N2O3/c1-3-25-19(23)12-17-20(24)22(13-15-8-6-7-14(2)11-15)18-10-5-4-9-16(18)21-17/h4-11H,3,12-13H2,1-2H3 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 336.39 . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

Quinoxaline Derivatives in Medicinal Chemistry

Quinoxaline derivatives are recognized for their wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. These compounds are of interest in the development of new therapeutic agents due to their structural versatility and ability to interact with various biological targets. Research has highlighted the potential of quinoxaline and its analogs in drug discovery, particularly as catalysts' ligands and in exploring their antitumor properties (Aastha Pareek and Dharma Kishor, 2015). Such studies underscore the importance of quinoxaline derivatives in medicinal chemistry and their ongoing evaluation as candidates for pharmaceutical development.

Ethyl Acetate in Process Intensification

Ethyl acetate is extensively used as a solvent in various industrial applications, including pharmaceuticals, coatings, and food products. Its production and application have been the subject of research focusing on process intensification techniques to improve efficiency and reduce environmental impact. The review on process parameters of various process intensification techniques for ethyl acetate production discusses the advantages of these methods over traditional processes, highlighting the significance of ethyl acetate's role in industrial chemistry (G. Patil & N. Gnanasundaram, 2020).

Antioxidant Capacity and Chemical Synthesis

The exploration of compounds with antioxidant properties is critical in addressing oxidative stress-related diseases. Research into the antioxidant capacity of various chemical compounds, including isoxazolone derivatives and their synthesis, indicates the ongoing interest in identifying new antioxidants. Such compounds can play a vital role in mitigating oxidative damage in biological systems, underscoring the importance of synthetic chemistry in developing molecules with potential health benefits (Rima Laroum et al., 2019).

Safety and Hazards

The safety data sheet for this compound indicates that it may be toxic to aquatic life and may have long-lasting effects . It is advised to avoid release to the environment and dispose of the contents/container to an approved waste disposal plant .

properties

IUPAC Name

ethyl 2-[4-[(3-methylphenyl)methyl]-3-oxoquinoxalin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-3-25-19(23)12-17-20(24)22(13-15-8-6-7-14(2)11-15)18-10-5-4-9-16(18)21-17/h4-11H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWCRNFYJYTYWFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC2=CC=CC=C2N(C1=O)CC3=CC=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001150882
Record name Ethyl 3,4-dihydro-4-[(3-methylphenyl)methyl]-3-oxo-2-quinoxalineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001150882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[4-(3-methylbenzyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate

CAS RN

478041-08-6
Record name Ethyl 3,4-dihydro-4-[(3-methylphenyl)methyl]-3-oxo-2-quinoxalineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478041-08-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3,4-dihydro-4-[(3-methylphenyl)methyl]-3-oxo-2-quinoxalineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001150882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-[4-(3-methylbenzyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-[4-(3-methylbenzyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-[4-(3-methylbenzyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-[4-(3-methylbenzyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-[4-(3-methylbenzyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-[4-(3-methylbenzyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.